1,2,3,4,5-Pentabromo-6-(2,3,5,6-tetrabromophenoxy)benzene
1,2,3,4,5-Pentabromo-6-(2,3,5,6-tetrabromophenoxy)benzene
Brand Name:
Vulcanchem
CAS No.:
437701-78-5
VCID:
VC0041042
InChI:
InChI=1S/C12HBr9O/c13-2-1-3(14)5(16)11(4(2)15)22-12-9(20)7(18)6(17)8(19)10(12)21/h1H
SMILES:
C1=C(C(=C(C(=C1Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br
Molecular Formula:
C12HBr9O
Molecular Weight:
880.3 g/mol
1,2,3,4,5-Pentabromo-6-(2,3,5,6-tetrabromophenoxy)benzene
CAS No.: 437701-78-5
Reference Standards
VCID: VC0041042
Molecular Formula: C12HBr9O
Molecular Weight: 880.3 g/mol
CAS No. | 437701-78-5 |
---|---|
Product Name | 1,2,3,4,5-Pentabromo-6-(2,3,5,6-tetrabromophenoxy)benzene |
Molecular Formula | C12HBr9O |
Molecular Weight | 880.3 g/mol |
IUPAC Name | 1,2,3,4,5-pentabromo-6-(2,3,5,6-tetrabromophenoxy)benzene |
Standard InChI | InChI=1S/C12HBr9O/c13-2-1-3(14)5(16)11(4(2)15)22-12-9(20)7(18)6(17)8(19)10(12)21/h1H |
Standard InChIKey | ASGZXYIDLFWXID-UHFFFAOYSA-N |
SMILES | C1=C(C(=C(C(=C1Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br |
Canonical SMILES | C1=C(C(=C(C(=C1Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br |
Synonyms | Pentabromo(2,3,5,6-tetrabromophenoxy)benzene; 2,2’,3,3’,4,5,5’,6,6’-Nonobromodiphenyl Ether; BDE 208; PBDE 208 |
PubChem Compound | 14149410 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume